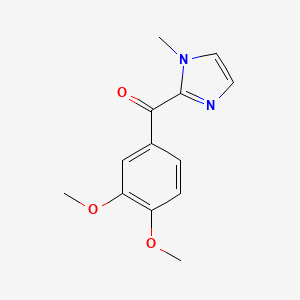
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that features a combination of a dimethoxyphenyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
(3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- (3-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Uniqueness
Compared to similar compounds, (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy groups and the imidazole ring allows for versatile reactivity and interaction with various targets .
特性
CAS番号 |
61496-25-1 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-14-13(15)12(16)9-4-5-10(17-2)11(8-9)18-3/h4-8H,1-3H3 |
InChIキー |
REHHCWAPLUGNKV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
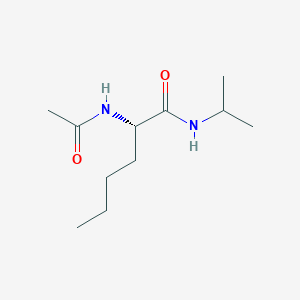
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
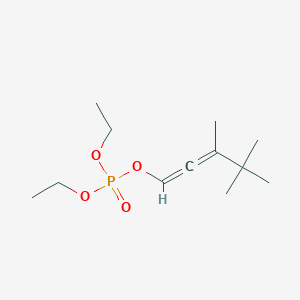
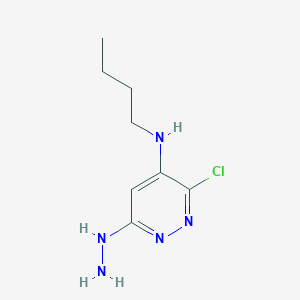
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
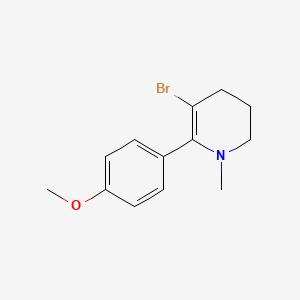
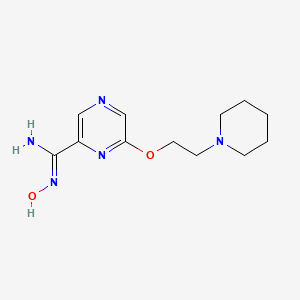
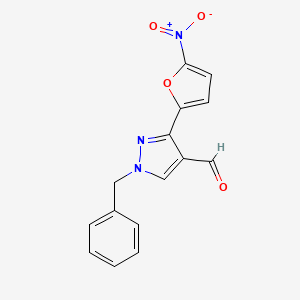

![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
